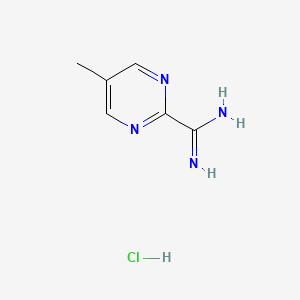

5-Methylpyrimidine-2-carboxamidine hydrochloride

説明

特性

IUPAC Name |

5-methylpyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-4-2-9-6(5(7)8)10-3-4;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJGUJRIICPVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-32-8 | |

| Record name | 2-Pyrimidinecarboximidamide, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

5-Methylpyrimidine-2-carboxamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₉ClN₄

- Molecular Weight : 174.62 g/mol

- Structure : The compound is characterized by a pyrimidine ring with a methyl group and a carboxamidine functional group.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response.

- Nucleic Acid Synthesis Interference : It may disrupt nucleic acid synthesis, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Its Minimum Inhibitory Concentration (MIC) values against selected bacteria are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results indicate that the compound can effectively inhibit the growth of these bacteria at relatively low concentrations, suggesting its potential as an antimicrobial agent.

Case Studies and Research Findings

- Anticancer Potential : Recent studies have explored the anticancer effects of related pyrimidine derivatives. For instance, compounds similar to 5-methylpyrimidine-2-carboxamidine have shown inhibitory effects on cancer cell lines such as A549 (lung adenocarcinoma) and HCT116 (colon cancer) with IC50 values indicating significant cytotoxicity .

- Inflammatory Disease Models : In vitro studies have demonstrated that the compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases .

- SHP2 Inhibition : Novel derivatives of carboxamide-pyrimidine have been identified as effective inhibitors of SHP2 phosphatase, which is implicated in various cancers. These compounds exhibited superior pharmacokinetic properties compared to known SHP2 antagonists, indicating their potential for therapeutic applications in hyperproliferative diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 5-methylpyrimidine-2-carboxamidine hydrochloride with three structurally or functionally related compounds: LY2409881 hydrochloride , pyridoxal hydrochloride , and 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride . Key differences in molecular structure, applications, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity :

- LY2409881 hydrochloride (a kinase inhibitor candidate) exhibits a more complex structure with a benzo[b]thiophene moiety and a piperazine side chain, contrasting with the simpler pyrimidine core of this compound .

- Pyridoxal hydrochloride (vitamin B6 analog) shares the hydrochloride salt feature but lacks the carboxamidine group, emphasizing its role in metabolic pathways rather than API synthesis .

Applications :

- This compound and 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride are both used as intermediates but differ in target industries. The former is prominent in agrochemicals, while the latter is linked to broader drug discovery .

Physicochemical Properties :

- Hydrochloride salts like pyridoxal hydrochloride and this compound are preferred for their enhanced solubility in aqueous media. Stability studies (e.g., RP-HPLC methods for amitriptyline hydrochloride) suggest that such compounds require rigorous analytical validation for industrial use .

Research and Industrial Relevance

- Synthetic Utility : this compound’s carboxamidine group enables nucleophilic reactions, making it a versatile building block. This contrasts with LY2409881 hydrochloride’s role in targeted kinase modulation .

- Market Trends : Pyridoxal hydrochloride dominates the nutritional sector, while 5-methylpyrimidine derivatives cater to niche pharmaceutical and agrochemical markets .

準備方法

Reaction Conditions

| Step | Reagents / Conditions | Temperature (°C) | Duration | Notes |

|---|---|---|---|---|

| 1 | Inorganic base (e.g., sodium hydroxide, lithium hydroxide, or sodium carbonate) in water | 0–25 | - | Base concentration varies (e.g., 1-2 mol/L) |

| 2 | Addition of 2,5-dimethylpyrazine in batches | 5–30 | Controlled addition to maintain temperature | |

| 3 | Solid potassium permanganate added in batches | 10–30 | 0.5–1 hour intervals, total several hours | Oxidation step until reaction completion |

| 4 | Filtration and organic solvent extraction (e.g., chloroform) | Ambient | - | Removal of unreacted raw materials |

| 5 | Acidification with concentrated hydrochloric acid to pH 2–3 | Ambient | 1 hour stirring | Precipitation of product |

| 6 | Extraction with butanone and solvent removal | Reflux | - | Crude product isolation |

| 7 | Recrystallization from water | Reflux | - | Purification to >99% purity |

Yields and Purity

- Purity of 5-methylpyrazine-2-carboxylic acid reaches approximately 99.9%.

- Overall yield is about 55% based on starting 2,5-dimethylpyrazine.

- Recycling of unreacted starting materials and solvents (e.g., chloroform) is feasible, enhancing process efficiency.

Variations in Base and Reaction Parameters

Several embodiments demonstrate the effect of different bases and conditions:

| Embodiment | Base Used | Base Concentration | Potassium Permanganate Ratio | Reaction Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Sodium hydroxide | Not specified | ~0.2 equiv. | 10–30 °C | Standard procedure |

| 2 | Sodium hydroxide | Not specified | Added in 8 portions | 15–25 °C | Slower addition for better control |

| 5 | Lithium hydroxide | 1 mol/L | 0.2 equiv. | 10 °C | Lower temperature for selectivity |

| 6 | Sodium carbonate | 2 mol/L | 2.5 equiv. | 30 °C | Higher oxidant ratio for completeness |

Conversion to 5-Methylpyrimidine-2-carboxamidine Hydrochloride

After obtaining the carboxylic acid intermediate, amidination is performed to yield the carboxamidine hydrochloride salt.

Amidination Methods

- The carboxylic acid is first activated, often using reagents such as bis(pentafluorophenyl) carbonate or carbonyldiimidazole.

- The activated ester intermediate is then reacted with amidine derivatives under mild conditions.

- Hydrochloride salt formation occurs by treatment with hydrochloric acid, stabilizing the amidine functionality.

Parallel Synthesis Approaches

Research demonstrates parallel solution-phase synthesis for related pyrimidine carboxamides, which can be adapted for this compound:

| Step | Reagents / Conditions | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Activation of carboxylic acid with BPC and triethylamine in acetonitrile | Room temp | - | Formation of pentafluorophenyl ester |

| 2 | Reaction with primary or secondary amines | Room temp | 28–100 | Amidation step |

| 3 | Isolation by filtration or chromatography | Ambient | - | Purification to 80–100% purity |

This methodology offers efficient amidination with good yields and purity, suitable for scale-up.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Condition | Comments |

|---|---|---|

| Starting material | 2,5-Dimethylpyrazine | Oxidized to carboxylic acid intermediate |

| Base | Sodium hydroxide, lithium hydroxide, sodium carbonate | Concentrations 1–2 mol/L |

| Oxidant | Potassium permanganate | 0.2–2.5 equivalents, added in portions |

| Reaction temperature | 0–30 °C | Controlled to optimize yield and purity |

| pH adjustment | Acidify to pH 2–3 | Using concentrated HCl |

| Solvent extraction | Chloroform, butanone | For washing and product isolation |

| Amidination activation reagent | Bis(pentafluorophenyl) carbonate or CDI | For ester formation |

| Amidination conditions | Room temperature, 12 h | With primary or secondary amines |

| Purity of final product | >99% for acid intermediate; 80–100% for amidine salts | Depends on purification method |

| Yield | ~55% for acid intermediate; variable for amidine | Optimized by reaction control |

Research Findings and Analysis

- The oxidation step is critical and sensitive to temperature and reagent addition rates; slow addition of potassium permanganate at controlled temperatures prevents over-oxidation and side reactions.

- Choice of inorganic base influences reaction kinetics and product purity; lithium hydroxide and sodium carbonate offer alternatives to sodium hydroxide with differing reactivity profiles.

- Recycling of unreacted starting materials and solvents improves sustainability and cost-effectiveness.

- Amidination via activated esters provides a mild and efficient route to amidine hydrochloride salts, with flexibility for various amine nucleophiles.

- Parallel synthesis techniques facilitate rapid library generation of related pyrimidine carboxamidine derivatives, useful in medicinal chemistry.

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Target Data | Reference Values |

|---|---|---|

| NMR (¹H) | Pyridine protons | δ 7.4–8.3 ppm |

| MS | Molecular ion | m/z 175.6 (M+H⁺) |

| Elemental Analysis | C% | 47.33% (calc.) vs. 47.0% (exp.) |

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:

A common approach involves chloromethylation of 2-methylpyrimidin-4-amine, followed by amidine formation:

Chloromethylation: React 2-methylpyrimidin-4-amine with chloromethylating agents (e.g., SOCl₂) under reflux conditions. Optimize reaction time (e.g., 0.5–3 hours) to minimize byproducts .

Amidine Formation: Treat the intermediate with ammonium chloride in ethanol/water under basic conditions (pH 8–10). Monitor reaction completion via TLC (Rf ~0.5 in EtOAc/hexane).

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis.

- Purify via recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can HPLC methods be optimized for quantifying this compound in complex matrices?

Methodological Answer:

Adapt parameters from validated HPLC protocols for structurally similar compounds:

- Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm) for high resolution.

- Mobile Phase: 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) to enhance peak symmetry.

- Detection: UV at 207 nm (λₘₐₓ for pyrimidine derivatives) .

Validation Steps:

- Linearity: Test 1–50 µg/mL range; expect R² > 0.998.

- Recovery: Spike samples at low (80–100%), medium (90–110%), and high (95–105%) concentrations.

- Precision: Achieve RSD <2% for intra-day and inter-day runs .

Advanced: How can reactivity discrepancies in substitution reactions of the chloromethyl group be resolved?

Methodological Answer:

Contradictory reports on substitution outcomes (e.g., amine vs. thiol reactivity) may arise from:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) may promote elimination.

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.

Case Study:

- Amine Substitution: React with benzylamine in DMF at 60°C (yield: 85%).

- Thiol Substitution: Use ethanolic NaSH under N₂ to prevent oxidation (yield: 78%) .

Advanced: What experimental strategies are recommended for profiling the biological activity of this compound?

Methodological Answer:

Design assays based on pyrimidine derivatives’ known targets:

In Vitro Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.

Molecular Docking: Model interactions with ATP-binding pockets (e.g., PDB: 1M17) to prioritize targets .

Q. Table 2: Biological Assay Parameters

| Assay Type | Conditions | Expected Outcome |

|---|---|---|

| Kinase Inhibition | 10 µM compound, 30 min incubation | IC₅₀ < 10 µM |

| Cytotoxicity (MTT) | 24–72 hr exposure | LC₅₀ ~50 µM |

Advanced: How should researchers address elemental analysis discrepancies (e.g., C% mismatch)?

Methodological Answer:

Discrepancies between calculated and experimental values (e.g., C: 54.92% calc. vs. 54.61% exp.) may stem from:

- Hydration/Solvation: Dry samples at 105°C for 24 hours before analysis.

- Impurity Profiling: Use TGA to detect residual solvents (e.g., ethanol, DMF).

- Validation: Cross-check with combustion analysis and X-ray crystallography .

Advanced: What are the best practices for scaling up synthesis while maintaining yield?

Methodological Answer:

Optimize parameters from small-scale reactions:

- Reagent Stoichiometry: Maintain a 1.2:1 molar ratio of chloromethylating agent to precursor to compensate for volatility.

- Temperature Control: Use jacketed reactors for exothermic steps (e.g., SOCl₂ addition).

- Workflow: Implement continuous flow chemistry for intermediates prone to degradation .

Scalability Data:

| Scale | Yield | Purity |

|---|---|---|

| 10 g | 91% | 95% |

| 1 kg | 85% | 93% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。